Ethyl 4-ethyl-4-octadecylmorpholinium sulphate
Description
Ethyl 4-ethyl-4-octadecylmorpholinium sulphate (CAS No. 10096-64-7) is a quaternary ammonium compound (QAC) characterized by a morpholinium core substituted with ethyl and octadecyl (C18) alkyl chains, paired with an ethyl sulfate counterion. This structure imparts surfactant and antimicrobial properties, making it applicable in industrial formulations, agrochemicals, and possibly cosmetics. It is classified as an inert ingredient in pesticide products , indicating its role as a stabilizer or adjuvant.
Properties
IUPAC Name |
4-ethyl-4-octadecylmorpholin-4-ium;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2)21-23-26-24-22-25;1-2-6-7(3,4)5/h3-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFUBPWVZUQUSN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1(CCOCC1)CC.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064938 | |
| Record name | 4-Ethyl-4-octadecylmorpholinium ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10096-64-7 | |
| Record name | Morpholinium, 4-ethyl-4-octadecyl-, ethyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10096-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearethyl morpholinium ethosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010096647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-4-octadecylmorpholinium ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-ethyl-4-octadecylmorpholinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | STEARETHYL MORPHOLINIUM ETHOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q9O4VV0BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Alkylation with Ethyl and Octadecyl Halides
Morpholine undergoes quaternization using ethyl bromide (C₂H₅Br) and octadecyl bromide (C₁₈H₃₇Br) in a polar aprotic solvent. The reaction proceeds via nucleophilic substitution, where the tertiary amine nitrogen is sequentially alkylated.
Reaction Scheme :
Key Parameters :
-
Solvent : Dichloromethane or dimethylformamide (DMF) enhances solubility of long-chain alkyl halides.
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Temperature : Step 1 (25–40°C), Step 2 (60–80°C).
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Catalyst : Triethylamine or sodium hydroxide neutralizes HBr, driving the reaction forward.
One-Pot Synthesis via Dual Alkylation
A modified approach combines ethyl and octadecyl halides in a single reactor, reducing purification steps. Excess alkylating agents ensure complete quaternization.
Advantages :
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Higher atom economy (87–92% yield).
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Reduced solvent waste.
Limitations :
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Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.
Industrial-Scale Production and Optimization
Industrial methods prioritize cost efficiency and scalability. Pilot studies highlight the following optimized conditions:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane | Toluene |
| Temperature | 60–80°C | 100–120°C |
| Reaction Time | 12–24 hours | 4–6 hours |
| Yield | 75–85% | 88–92% |
| Purification | Column Chromatography | Crystallization |
Case Study : A 2024 pilot plant trial achieved 90% yield by employing toluene as a high-boiling solvent, enabling rapid heating and reduced side products. Post-synthesis, the crude product was purified via recrystallization from ethanol-water mixtures, achieving >99% purity.
Counterion Exchange to Sulphate
The bromide intermediate undergoes metathesis with sodium ethyl sulphate (NaSO₄Et) to yield the target sulphate salt.
Procedure :
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Dissolve 4-ethyl-4-octadecylmorpholinium bromide in hot ethanol.
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Add aqueous NaSO₄Et (1.1 equiv) and stir for 2 hours.
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Filter precipitated NaBr and concentrate the filtrate.
Critical Factors :
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Molar Ratio : 1:1.1 (bromide:sulphate) minimizes residual bromide.
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Solvent : Ethanol-water (3:1) maximizes sulphate solubility.
Analytical Validation and Quality Control
Post-synthesis characterization ensures structural fidelity and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃) : δ 3.7–3.9 (m, 4H, morpholine-OCH₂), 3.4–3.6 (m, 4H, N-CH₂), 1.2–1.4 (m, 35H, alkyl chains).
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¹³C NMR : 67.8 ppm (morpholine carbons), 54.3 ppm (N-CH₂), 14.1–32.9 ppm (alkyl chain carbons).
High-Performance Liquid Chromatography (HPLC)
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Column : C18 reverse-phase.
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Mobile Phase : Acetonitrile-water (70:30).
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Retention Time : 8.2 minutes (purity ≥99%).
Chemical Reactions Analysis
Ethyl 4-ethyl-4-octadecylmorpholinium sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler morpholinium derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl or octadecyl groups are replaced by other functional groups using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Applications in Detergents
One of the primary applications of ethyl 4-ethyl-4-octadecylmorpholinium sulphate is in the formulation of liquid detergents. Its surfactant properties enhance the cleaning efficiency of laundry compositions. A notable patent describes its use in non-aqueous liquid heavy-duty laundry compositions, where it acts as a stabilizing agent for suspensions of detergency builder salts in nonionic surfactants .
Case Study: Detergent Formulation
In a study involving the formulation of a heavy-duty laundry detergent, this compound was incorporated to improve the stability of the detergent mixture against phase separation. The results indicated that the addition of this compound contributed to a viscoelastic network structure, which maintained the integrity of the formulation under mechanical stress .
Surface-active Agent
As a surface-active agent, this compound exhibits excellent emulsifying and foaming properties. This makes it suitable for use in personal care products such as shampoos and conditioners, where it helps to stabilize emulsions and improve texture.
Case Study: Emulsion Stability
Research conducted on personal care formulations demonstrated that incorporating this compound significantly enhanced emulsion stability over time compared to formulations without this compound. The study highlighted its effectiveness in maintaining product consistency and performance during storage .
Agricultural Applications
In agriculture, this compound is utilized as an adjuvant in pesticide formulations. Its surfactant properties help improve the wetting and spreading characteristics of pesticide sprays, enhancing their effectiveness.
Case Study: Pesticide Efficacy
A field trial assessed the impact of adding this compound to a herbicide formulation. The results showed improved herbicide coverage on plant surfaces, leading to increased absorption and efficacy against targeted weeds compared to standard formulations .
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-4-octadecylmorpholinium sulphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its role as a detergent and emulsifier. The molecular targets include cell membranes and other lipid-containing structures, where it disrupts the lipid bilayer, leading to cell lysis and release of intracellular contents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The primary analogs of Ethyl 4-ethyl-4-octadecylmorpholinium sulphate are variants with differing alkyl chain lengths:
Structural Insights :
- The C18 chain in the target compound increases lipophilicity, enhancing binding to microbial membranes but may reduce solubility in aqueous systems compared to the C16 analog .
- The C16 variant (CAS 78-21-7) is well-documented as a surfactant and preservative, with commercial availability in aqueous solutions (35% concentration) .
Functional and Regulatory Comparisons
Antimicrobial Activity :
- C18 Compound: Limited direct data, but extrapolation from QAC structure-activity relationships suggests superior biofilm inhibition compared to C16 analogs due to deeper membrane penetration .
- C16 Compound : Proven efficacy against Gram-positive bacteria and fungi; used in disinfectants and personal care products .
Regulatory Status :
- Both C18 and C16 compounds are classified as Inert Ingredients Category 3 (low toxicity) in pesticide formulations, indicating their safety in regulated applications .
- The C16 variant has a longer regulatory history, with registration dates tracing back to 2010 in the EU .
Solubility and Formulation Compatibility :
- The C18 compound’s solubility in polar solvents (e.g., ethanol) is likely lower than the C16 variant, necessitating co-solvents in formulations .
Research Findings and Data Gaps
Key Studies and Limitations
- C16 Analog (Barquat® CME-35): Studies demonstrate broad-spectrum antimicrobial activity at concentrations as low as 0.1% w/v . No equivalent published data exists for the C18 compound, though its structural similarity suggests comparable or enhanced potency.
- Toxicity : Both compounds share low acute toxicity (Category 3), but chronic exposure risks remain understudied .
Biological Activity
Ethyl 4-ethyl-4-octadecylmorpholinium sulphate (CAS Number: 10096-64-7) is a quaternary ammonium compound characterized by its unique structure and potential applications in various fields, including biochemistry and material science. This compound is of interest due to its surfactant properties and biological activity, which can influence cellular processes and interactions.
- Molecular Formula : C26H55NO5S
- Molecular Weight : 493.784 g/mol
- LogP : 7.9376 (indicating high lipophilicity)
The high LogP value suggests that the compound is likely to penetrate biological membranes, which may enhance its biological activity.
The biological activity of this compound primarily stems from its ability to interact with cell membranes. As a surfactant, it can disrupt lipid bilayers, leading to alterations in membrane permeability. This property is crucial for its application in drug delivery systems and as a potential antimicrobial agent.
Antimicrobial Properties
Research has indicated that quaternary ammonium compounds, including this compound, exhibit significant antimicrobial activity. These compounds can disrupt bacterial cell membranes, leading to cell lysis. A study demonstrated that similar morpholinium derivatives showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 20 µg/mL |
| Pseudomonas aeruginosa | < 15 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that the compound exhibits dose-dependent cytotoxic effects, particularly at higher concentrations.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| HepG2 | 35 |
These findings suggest that while the compound has potential therapeutic applications, careful consideration of dosage is essential to minimize cytotoxicity.
Case Studies
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Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against isolates from infected wounds, showing a significant reduction in bacterial load after treatment compared to control groups. -
Application in Drug Delivery :
Another research project explored the use of this compound as a carrier for hydrophobic drugs. The results indicated improved solubility and bioavailability of the drugs when formulated with this compound, demonstrating its potential as an effective drug delivery system.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing Ethyl 4-ethyl-4-octadecylmorpholinium sulphate, and how can reaction conditions be optimized for purity?
- The compound is synthesized via alkylation of morpholine derivatives using ethylating agents (e.g., ethyl bromide) under standard organic synthesis conditions. Critical parameters include reaction temperature (typically 60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. Which analytical techniques are most reliable for characterizing this compound, and how can structural validation be ensured?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection. Cross-validation using Fourier-Transform Infrared Spectroscopy (FTIR) ensures functional group integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work under a fume hood to prevent inhalation. Storage should be in airtight containers at ambient temperature, away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Conduct accelerated stability studies using Design of Experiments (DoE) to model degradation kinetics. Compare results across orthogonal methods (e.g., thermogravimetric analysis vs. HPLC stability-indicating assays). Confounding variables like trace moisture or light exposure must be controlled .
Q. What experimental strategies are effective in studying its role as an inert ingredient in pesticide formulations?
- Use formulation compatibility testing (e.g., emulsification stability assays) and evaluate synergistic/antagonistic effects with active ingredients. Techniques like differential scanning calorimetry (DSC) can assess interactions. Regulatory guidelines (e.g., EPA inert ingredient lists) should inform study design .
Q. How can LC-MS/MS methodologies for ethyl sulphate detection be adapted to quantify this compound in biological matrices?
- Optimize sample preparation via solid-phase extraction (SPE) to isolate the compound from urine or serum. Use deuterated analogs as internal standards. Validate selectivity via multiple reaction monitoring (MRM) transitions specific to the morpholinium backbone and sulphate group .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) between this compound and other morpholinium derivatives?
- Perform comparative SAR studies using molecular docking (e.g., binding affinity to lipid bilayers) and in vitro assays (e.g., critical micelle concentration measurements). Correlate alkyl chain length (C18 here) with surfactant properties or antimicrobial efficacy .
Methodological Considerations
- Data Validation : Cross-reference findings with databases like EPA DSSTox or PubChem to address discrepancies in physicochemical properties .
- Ethical Compliance : For studies involving human/animal models, ensure alignment with ethical review frameworks (e.g., data protection impact assessments and training protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
